
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide, also known as MPP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPP is a synthetic compound that belongs to the class of pyrazole derivatives.
Applications De Recherche Scientifique
Molecular Structure and Properties
The molecular structure of compounds related to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide, featuring pivalamide, pyridin, and hydroxy-methylphenyl moieties, has been the subject of investigation. These studies have highlighted the non-planarity of the molecules and the stabilizing effects of intramolecular hydrogen bonding, contributing to understanding the compound's chemical behavior and potential applications in designing more effective molecules for various scientific purposes (Atalay et al., 2016).
Antimycobacterial Activity
Research has explored the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids, including derivatives similar to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide. These compounds have shown promising results against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other mycobacterial infections. The synthesis and testing of these compounds have contributed to understanding how structural modifications can enhance antimicrobial activity, offering pathways to new therapeutic agents (Gezginci et al., 2001).
Heterocyclic Synthesis and Biological Evaluation
The role of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide and related compounds in heterocyclic synthesis has been extensively studied. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds with potential biological applications. For instance, novel synthesis methods have been developed for (1H)-pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives, incorporating N-methylphthalimide moieties. Such compounds have been evaluated for antimicrobial and antifungal activities, demonstrating moderate to strong activity against specific strains, thus highlighting their potential in pharmaceutical applications (Al-Omran & El-Khair, 2005).
Luminescence and Binding Characteristics
The luminescence properties of aromatic carboxylic acid derivatives and their Eu(III) and Tb(III) complexes have been investigated, revealing strong luminescence intensity and high thermal stability. Such characteristics make these compounds, related to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide, suitable for applications in materials science and as potential medicinal agents. The study of their binding interaction with bovine serum albumin (BSA) has provided insights into their potential medicinal value, showing static quenching procedures and suggesting applications in drug design and development (Tang et al., 2011).
Propriétés
IUPAC Name |
2,2-dimethyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-10-12-8-13(18-19(12)4)11-6-5-7-16-9-11/h5-9H,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCHMTCTBVGLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2932584.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2932585.png)
![[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride](/img/structure/B2932590.png)
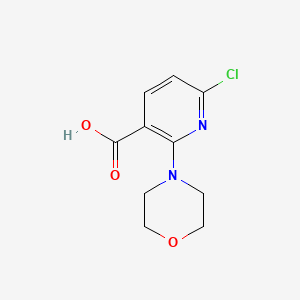
![5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2932592.png)


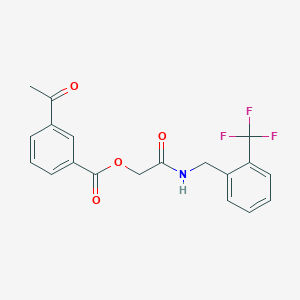

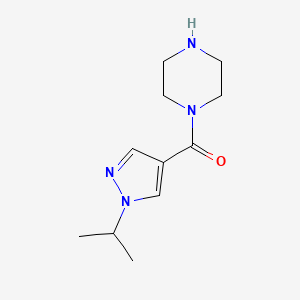
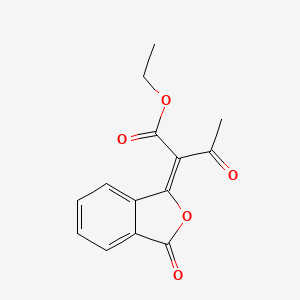
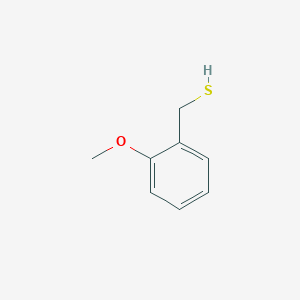
![4-(N,N-diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2932606.png)